molecular formula C12H16N2OS B13558768 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13558768
M. Wt: 236.34 g/mol
InChI Key: BCVXRFFKRRGTMO-UHFFFAOYSA-N
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Description

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a heterocyclic compound that contains a thiophene ring substituted with a morpholinomethyl group and a prop-2-yn-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinomethyl group enhances its solubility and bioavailability, while the thiophene ring provides stability and electronic properties .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C12H16N2OS/c13-3-1-2-11-8-12(16-10-11)9-14-4-6-15-7-5-14/h8,10H,3-7,9,13H2

InChI Key

BCVXRFFKRRGTMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CS2)C#CCN

Origin of Product

United States

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